A Technical Guide to the Chemical Structure and Properties of Calcium Phytate
A Technical Guide to the Chemical Structure and Properties of Calcium Phytate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium phytate, the hexacalcium salt of phytic acid (myo-inositol hexakisphosphate), is a naturally occurring compound predominantly found in plant tissues, such as seeds and bran, where it serves as the primary storage form of phosphorus.[1][2] Its structure, characterized by a myo-inositol ring with six phosphate groups, grants it powerful chelating properties, particularly for divalent and trivalent cations.[1][3][4] This ability to bind metal ions, including calcium, iron, and zinc, defines its biological role as an "anti-nutrient" by affecting mineral bioavailability.[5][6][7] However, these same properties make it a compound of significant interest in pharmaceutical and materials science for applications ranging from a source of calcium and phytic acid in drug formulations to a neuroprotective agent and a component in the synthesis of calcium phosphates.[3][8][9] This guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to calcium phytate.
Chemical Structure and Synthesis
Calcium phytate is the fully saturated calcium salt of phytic acid. The core structure is a myo-inositol ring where each of the six hydroxyl groups is esterified with a phosphate group.[3] In the fully ionized state, the twelve acidic protons of the phosphate groups are replaced by six divalent calcium ions, leading to a stable, complex structure.[3]
The synthesis of calcium phytate is typically achieved through a straightforward precipitation reaction. The general process involves reacting an aqueous solution of phytic acid with a calcium source, such as calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂).[3] The addition of the calcium salt to the phytic acid solution under controlled pH results in the formation of insoluble calcium phytate, which precipitates out of the solution.[3]
Physicochemical Properties
Calcium phytate is a white to off-white, free-flowing powder.[3][9] Its properties are heavily influenced by its strong ionic interactions and complex structure. The compound's stability and solubility are highly dependent on environmental factors, particularly pH.
Data Summary
The quantitative properties of calcium phytate are summarized in the table below.
| Property | Value | References |
| IUPAC Name | hexacalcium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | [3][10] |
| Molecular Formula | C₆H₆Ca₆O₂₄P₆ | [3][11][12] |
| Molecular Weight | ~888.41 g/mol | [3][11][12] |
| Appearance | White to almost white powder | [3][9] |
| Solubility in Water | Insoluble / Slightly soluble | [9][13][14] |
| Solubility in Acid | Soluble in dilute strong acids (e.g., HCl) | [13][15] |
| pH-Dependent Solubility | Highly soluble below pH 4; solubility decreases as pH increases | [3] |
| Thermal Stability | Stable up to 150°C; decomposition occurs above this temperature | [3] |
| CAS Number | 7776-28-5 / 3615-82-5 | [2][3] |
Experimental Protocols: Methodological Principles
The characterization of calcium phytate involves a suite of analytical techniques to confirm its structure, purity, and thermal properties. While specific protocols are application-dependent, the following sections outline the general methodologies for key experiments.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule and confirm the metal-phytate complex structure.
Methodological Principles: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The phosphate (P-O), P=O, and C-O-P groups in calcium phytate have characteristic absorption bands. The spectra of metal phytates can be distinguished from phytic acid and from other metal orthophosphates.[16] For instance, the region between 900 and 1200 cm⁻¹ is characteristic, with light divalent metals like calcium showing a sharp band and a broad band.[16]
General Procedure:
-
Sample Preparation: A small amount of dry calcium phytate powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and a spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic peaks corresponding to the phosphate and inositol moieties, confirming the structure of the calcium-phytate complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of the phytic acid backbone. Due to the complexity of the solid-state material, NMR is most often performed on phytic acid derived from the salt.
Methodological Principles: ³¹P NMR is particularly useful for analyzing phytate and its hydrolysis products. The six phosphate groups in the phytic acid molecule are chemically distinct in the common myo-inositol conformation (one axial, five equatorial phosphates), leading to a characteristic pattern of signals in the ³¹P NMR spectrum.[17][18] ¹H and ¹³C NMR can be used to analyze the inositol ring protons and carbons, respectively.[17]
General Procedure (for ³¹P NMR):
-
Sample Preparation: Calcium phytate is first dissolved in an acidic solution (e.g., DCl in D₂O) to generate the soluble phytic acid form. A suitable concentration is prepared in an NMR tube.
-
Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer. For ³¹P NMR, a broadband probe is used, operating at the appropriate frequency.[19]
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ³¹P spectrum are analyzed to confirm the hexakisphosphate structure and identify any hydrolysis products (e.g., inositol pentaphosphates).[18]
Thermal Analysis (TGA/DSC)
Objective: To evaluate the thermal stability, decomposition profile, and phase transitions of calcium phytate.
Methodological Principles:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine dehydration and decomposition temperatures.
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic (e.g., melting, dehydration) and exothermic (e.g., crystallization, decomposition) transitions.[20]
General Procedure:
-
Sample Preparation: A small, accurately weighed amount of calcium phytate powder (typically 5-10 mg) is placed into an appropriate crucible (e.g., alumina or platinum).
-
Data Acquisition: The crucible is placed in the TGA or DSC instrument. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The resulting TGA curve (mass % vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed.[20] For calcium phytate, initial mass loss corresponds to dehydration, followed by decomposition of the organic moiety at higher temperatures, ultimately yielding calcium phosphate residues.[20][21]
References
- 1. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 3615-82-5,Calcium phytate | lookchem [lookchem.com]
- 3. smolecule.com [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phytic acid accumulation in plants: Biosynthesis pathway regulation and role in human diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Calcium Phytate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Showing Compound Calcium phytate (FDB009061) - FooDB [foodb.ca]
- 11. GSRS [precision.fda.gov]
- 12. Calcium phytate | 7776-28-5 | FC168626 | Biosynth [biosynth.com]
- 13. chembk.com [chembk.com]
- 14. US2718523A - Preparation of phytic acid and soluble salts thereof by cation exchange - Google Patents [patents.google.com]
- 15. Calcium phytate | OIV [oiv.int]
- 16. Preparation and FT-IR characterization of metal phytate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Composition and structure of phytic acid derivatives from rice bran :: BioResources [bioresources.cnr.ncsu.edu]
- 18. orgprints.org [orgprints.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. tandfonline.com [tandfonline.com]
